molecular formula C23H31N3O4 B4034306 4-(morpholin-4-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide

4-(morpholin-4-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide

Cat. No.: B4034306
M. Wt: 413.5 g/mol
InChI Key: HCYGPGVBZBCHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(morpholin-4-yl)-3-nitro-N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]benzamide is a complex organic compound with a unique structure that combines a morpholine ring, a nitro group, and a tricyclo[3311~3,7~]decane moiety

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to undergo various chemical transformations makes it a versatile candidate for the development of new drugs.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Nitration of Benzene Ring: The nitration of the benzene ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Tricyclo[3.3.1.1~3,7~]decane Moiety: This can be synthesized through a Diels-Alder reaction involving cyclopentadiene and a suitable dienophile.

    Coupling Reactions: The final step involves coupling the morpholine ring, nitrobenzene, and tricyclo[3.3.1.1~3,7~]decane moiety under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: Formation of 4-(morpholin-4-yl)-3-amino-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide.

    Substitution: Formation of halogenated derivatives of the compound.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group and morpholine ring are likely to play key roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(morpholin-4-yl)-3-nitrobenzamide: Lacks the tricyclo[3.3.1.1~3,7~]decane moiety.

    3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide: Lacks the morpholine ring.

    4-(morpholin-4-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide: Lacks the nitro group.

Uniqueness

The uniqueness of 4-(morpholin-4-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide lies in its combination of structural features. The presence of the morpholine ring, nitro group, and tricyclo[3.3.1.1~3,7~]decane moiety provides a unique set of chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-4-morpholin-4-yl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-15(23-12-16-8-17(13-23)10-18(9-16)14-23)24-22(27)19-2-3-20(21(11-19)26(28)29)25-4-6-30-7-5-25/h2-3,11,15-18H,4-10,12-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYGPGVBZBCHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(C=C4)N5CCOCC5)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(morpholin-4-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-(morpholin-4-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-(morpholin-4-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-(morpholin-4-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-(morpholin-4-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-(morpholin-4-yl)-3-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide

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